Cas no 1361809-32-6 (5-(Difluoromethyl)-2,3,4-trihydroxypyridine)

5-(Difluoromethyl)-2,3,4-trihydroxypyridine structure
1361809-32-6 structure
商品名:5-(Difluoromethyl)-2,3,4-trihydroxypyridine
CAS番号:1361809-32-6
MF:C6H5F2NO3
メガワット:177.105608701706
CID:4919058

5-(Difluoromethyl)-2,3,4-trihydroxypyridine 化学的及び物理的性質

名前と識別子

    • 5-(Difluoromethyl)-2,3,4-trihydroxypyridine
    • インチ: 1S/C6H5F2NO3/c7-5(8)2-1-9-6(12)4(11)3(2)10/h1,5,11H,(H2,9,10,12)
    • InChIKey: QDVCAFGZAWUEJX-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CNC(C(=C1O)O)=O)F

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 283
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 69.6

5-(Difluoromethyl)-2,3,4-trihydroxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024003275-1g
5-(Difluoromethyl)-2,3,4-trihydroxypyridine
1361809-32-6 97%
1g
1,629.60 USD 2021-06-09
Alichem
A024003275-250mg
5-(Difluoromethyl)-2,3,4-trihydroxypyridine
1361809-32-6 97%
250mg
680.00 USD 2021-06-09
Alichem
A024003275-500mg
5-(Difluoromethyl)-2,3,4-trihydroxypyridine
1361809-32-6 97%
500mg
980.00 USD 2021-06-09

5-(Difluoromethyl)-2,3,4-trihydroxypyridine 関連文献

5-(Difluoromethyl)-2,3,4-trihydroxypyridineに関する追加情報

Introduction to 5-(Difluoromethyl)-2,3,4-trihydroxypyridine (CAS No. 1361809-32-6) and Its Emerging Applications in Chemical Biology and Medicine

5-(Difluoromethyl)-2,3,4-trihydroxypyridine, identified by the chemical identifier CAS No. 1361809-32-6, is a structurally intriguing heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. Its unique molecular framework, featuring a pyridine core substituted with hydroxyl and difluoromethyl groups, positions it as a versatile scaffold for the development of novel therapeutic agents. This compound has emerged as a subject of intense research due to its potential biological activities and mechanistic insights into various biochemical pathways.

The structural motif of 5-(Difluoromethyl)-2,3,4-trihydroxypyridine combines the electron-withdrawing effect of the difluoromethyl group with the hydrogen bonding capabilities of the hydroxyl moieties. This combination not only imparts distinct physicochemical properties but also opens up possibilities for diverse interactions with biological targets. The pyridine ring itself is a well-documented pharmacophore in drug discovery, frequently found in active pharmaceutical ingredients (APIs) due to its ability to engage in hydrogen bonding and π-stacking interactions with proteins and nucleic acids.

In recent years, there has been a surge in interest regarding fluorinated compounds in medicinal chemistry, largely driven by their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The presence of the difluoromethyl group in 5-(Difluoromethyl)-2,3,4-trihydroxypyridine is particularly noteworthy, as it has been shown to modulate enzyme reactivity and ligand binding affinities. For instance, studies have demonstrated that fluorine atoms can influence the conformational flexibility of molecules, thereby affecting their interactions with biological macromolecules.

Moreover, the hydroxyl groups at positions 2, 3, and 4 of the pyridine ring in 5-(Difluoromethyl)-2,3,4-trihydroxypyridine provide multiple sites for functionalization and interaction with biological targets. These hydroxyl groups can participate in hydrogen bonding networks, which are crucial for the specificity and efficiency of enzyme-catalyzed reactions. This feature makes the compound an attractive candidate for designing inhibitors or modulators of enzymes involved in critical metabolic pathways.

One of the most compelling areas where 5-(Difluoromethyl)-2,3,4-trihydroxypyridine has shown promise is in the development of antiviral agents. The structural features of this compound allow it to mimic natural substrates or transition states involved in viral replication cycles. Recent computational studies have highlighted its potential as a scaffold for inhibiting viral proteases and polymerases. For example, modifications based on 5-(Difluoromethyl)-2,3,4-trihydroxypyridine have been explored as inhibitors of proteases associated with RNA viruses, showcasing its versatility in targeting different viral families.

Another emerging application lies in its role as a precursor for synthesizing bioactive molecules with anticancer properties. The combination of hydroxyl and difluoromethyl groups provides a rich platform for further derivatization into more complex structures that can selectively interact with cancer-related proteins or enzymes. Preliminary findings suggest that derivatives of 5-(Difluoromethyl)-2,3,4-trihydroxypyridine can disrupt signaling pathways involved in tumor growth and metastasis. This underscores the importance of this compound as a building block in oncology research.

The synthesis of 5-(Difluoromethyl)-2,3,4-trihydroxypyridine itself presents an interesting challenge due to the need to introduce multiple functional groups into the pyridine core while maintaining regioselectivity. Advanced synthetic methodologies have been employed to achieve this goal, including transition-metal-catalyzed cross-coupling reactions and organometallic transformations. These synthetic strategies not only highlight the synthetic prowess required but also contribute to the broader toolkit available for medicinal chemists working on similar scaffolds.

From a computational chemistry perspective,5-(Difluoromethyl)-2,3,4-trihydroxypyridine has been extensively studied using molecular modeling techniques to understand its interactions with potential biological targets. These studies have provided valuable insights into how modifications at different positions on the pyridine ring can influence binding affinity and selectivity. For instance,Difluoromethyl-pyridineshave been shown to exhibit higher binding affinities for certain enzyme families compared to their non-fluoro analogs.

In conclusion,5-(Difluoromethyl)-2,
3,
4-
trihydroxypyridine (CAS No.
1361809-32-6) represents a fascinating compound with
multifaceted applications in chemical biology
and medicine. Its unique structural features
make it a valuable scaffold for drug discovery
and provide opportunities for designing novel therapeutic
agents targeting various diseases.
Further exploration into its synthesis,
biological activity,
and mechanistic roles will undoubtedly
continue to expand its significance
in both academic research
and industrial applications.

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